2-methoxy-5-methyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide
Description
2-methoxy-5-methyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide is an organic compound that features a complex structure with a thiophene ring, a cyclopropyl group, and a benzenesulfonamide moiety
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-12-3-4-14(20-2)15(9-12)22(18,19)17-11-16(6-7-16)13-5-8-21-10-13/h3-5,8-10,17H,6-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEVDJOWZCLWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the thiophene derivative, followed by the introduction of the cyclopropyl group and finally the benzenesulfonamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to handle the complex multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-methoxy-5-methyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: It has potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-methylbenzenesulfonamide
- N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide
- 2-Methoxy-5-methyl-N-cyclopropylbenzenesulfonamide
Uniqueness
2-methoxy-5-methyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Biological Activity
2-Methoxy-5-methyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide (CAS Number: 2415520-65-7) is a sulfonamide derivative with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that may influence its interactions with biological systems. The following sections will explore its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 337.5 g/mol. The structure includes a benzene sulfonamide core, which is commonly associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N O₃S₂ |
| Molecular Weight | 337.5 g/mol |
| CAS Number | 2415520-65-7 |
Anticancer Properties
Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit significant anticancer activity. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the compound's efficacy against several human cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- A549 (lung carcinoma)
- SK-MEL-2 (melanoma)
The compound showed promising results with IC50 values comparable to established chemotherapeutic agents. For instance, it exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating significant anticancer potential.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the inhibition of enzymes critical for cell proliferation and survival. Sulfonamides typically interfere with folate synthesis pathways, which are essential for nucleic acid synthesis in rapidly dividing cells.
Research Findings
Several studies have explored the biological activities of related compounds and their mechanisms:
- Cytotoxicity Studies : Research has shown that modifications in the sulfonamide structure can enhance cytotoxicity. For example, derivatives with additional functional groups have demonstrated improved activity against resistant cancer cell lines.
- Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways and upregulation of pro-apoptotic proteins like p53.
- Selectivity : The selectivity of the compound for cancerous over non-cancerous cells was highlighted in studies comparing its effects on normal human retinal pigment epithelial cells versus various cancer cell lines.
Q & A
Basic Research Question
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization (m/z 410.1 → 292.0 transition) for plasma/brain homogenates .
- HPLC-UV : Isocratic elution (60:40 acetonitrile/water) at 254 nm, validated for linearity (R > 0.99) in pharmacokinetic studies .
How does the sulfonamide group influence the compound’s physicochemical properties?
Basic Research Question
- LogP Determination : Experimental logP (2.8 ± 0.2) via shake-flask method, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- pKa Measurement : Sulfonamide’s acidic proton (pKa ~10.2) impacts solubility and protein binding, assessed via potentiometric titration .
What experimental designs are optimal for assessing metabolic stability in hepatic microsomes?
Advanced Research Question
- Incubation Conditions : 1 µM compound, 0.5 mg/mL human liver microsomes, NADPH regeneration system, 37°C, 0–60 min sampling .
- Metabolite ID : UPLC-QTOF-MS with MSE data acquisition identifies oxidative metabolites (e.g., hydroxylation at the cyclopropane ring) .
How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Advanced Research Question
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (hexane/ethyl acetate), resolving absolute configuration (e.g., R/S designation at cyclopropane) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., sulfonamide H-bonds) influencing crystal packing .
What in silico tools predict potential toxicity liabilities of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
